(S,R,R)-Vby-825

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

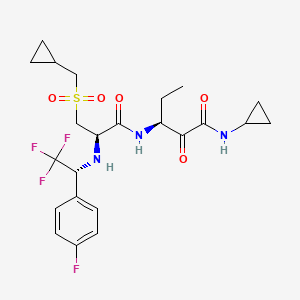

分子式 |

C23H29F4N3O5S |

|---|---|

分子量 |

535.6 g/mol |

IUPAC 名称 |

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |

InChI |

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20+/m0/s1 |

InChI 键 |

PPUXXDKQNAHHON-CMKODMSKSA-N |

手性 SMILES |

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@H](C3=CC=C(C=C3)F)C(F)(F)F |

规范 SMILES |

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cathepsin Selectivity Profile of (S,R,R)-Vby-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cathepsin selectivity profile of the novel, reversible cysteine protease inhibitor, (S,R,R)-Vby-825. The document details its inhibitory potency against various human cathepsins, the experimental methodologies used for these determinations, and the potential implications in relevant signaling pathways.

Introduction to this compound

This compound is an orally available, reversible inhibitor of cysteine cathepsins.[1] It was identified through an extensive structure-based drug design program aimed at developing inhibitors with high selectivity for this class of proteases.[2] Vby-825 has demonstrated therapeutic potential in several preclinical models, exhibiting anti-tumor, anti-inflammatory, and analgesic effects.[1][3] The papain family of human cysteine cathepsins comprises 11 members (B, C, F, H, K, L, O, S, V, W, and X/Z) that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including cancer.[2]

Quantitative Selectivity Profile

The inhibitory potency of this compound has been quantitatively assessed against a panel of purified human cathepsins. The apparent inhibition constants (Ki(app)) are summarized in the table below. Additionally, the half-maximal inhibitory concentrations (IC50) have been determined in a cell-based assay for Cathepsin B and L.

Table 1: Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin Isoform | Ki(app) (nM) | IC50 (nM) (in HUVEC cells) |

| Cathepsin S | 0.130 | Not Reported |

| Cathepsin L | 0.250 | 0.5 and 3.3 (two isoforms) |

| Cathepsin V | 0.250 | Not Reported |

| Cathepsin B | 0.330 | 4.3 |

| Cathepsin K | 2.3 | Not Reported |

| Cathepsin F | 4.7 | Not Reported |

Note: Data for Cathepsins C, H, O, W, and X/Z have not been reported in the reviewed literature.

Experimental Protocols

The determination of the cathepsin selectivity profile of Vby-825 involves both enzymatic and cell-based assays. Below are detailed methodologies representative of those used in its characterization.

3.1. Enzymatic Inhibition Assay (Determination of Ki(app))

This method is used to determine the inhibitory potency of Vby-825 against purified cathepsin enzymes.

-

Enzymes and Reagents:

-

Purified recombinant human cathepsins (B, L, S, V, F, K).

-

This compound stock solution in DMSO.

-

Assay buffers optimized for each cathepsin's activity.

-

Fluorogenic peptide substrates specific for each cathepsin (e.g., Z-FR-AMC for cathepsins L and B, Z-VVR-AMC for cathepsin S).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the respective assay buffer.

-

In a 96-well plate, add the purified cathepsin enzyme to each well.

-

Add the diluted Vby-825 or vehicle (DMSO) to the wells and incubate for 30 minutes at ambient temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Determine the Ki(app) values by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

-

3.2. Whole-Cell Enzyme Occupancy Assay (Determination of IC50)

This cell-based assay measures the ability of Vby-825 to inhibit cathepsin activity within intact cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium and reagents.

-

This compound.

-

Activity-based probe (e.g., a radioiodinated diazomethylketone, 125I-DMK).

-

Cell lysis buffer.

-

SDS-PAGE and autoradiography equipment.

-

-

Procedure:

-

Culture HUVECs to near confluence in appropriate culture vessels.

-

Treat the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Add the activity-based probe (e.g., 125I-DMK) to the culture medium and incubate for a short period to allow for covalent binding to the active site of cathepsins.

-

Wash the cells to remove unbound probe.

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled cathepsins by autoradiography.

-

Quantify the band intensity for each cathepsin isoform at different Vby-825 concentrations.

-

Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

-

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for determining cathepsin inhibition.

4.2. Signaling Pathway in Cancer Progression

Caption: Role of cathepsins in cancer progression.

Conclusion

This compound is a potent inhibitor of several key human cysteine cathepsins, with particularly high activity against cathepsins S, L, V, and B. Its efficacy in preclinical models of cancer highlights the therapeutic potential of targeting these proteases. The data presented in this guide provide a foundational understanding of the selectivity profile of Vby-825 for researchers and professionals in the field of drug development. Further studies are warranted to elucidate its inhibitory activity against the full panel of human cathepsins to gain a more complete understanding of its selectivity and potential off-target effects.

References

- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. virobayinc.com [virobayinc.com]

- 3. Multivalent Cathepsin Inhibitor, VBY-825, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]

(S,R,R)-Vby-825: A Technical Guide to a Potent Reversible Cathepsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,R)-Vby-825 is a potent, reversible, and synthetically developed inhibitor of cysteine cathepsins, a class of proteases implicated in a variety of pathological processes, including cancer progression and viral entry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of its inhibitory activity are presented, alongside visualizations of the key signaling pathways influenced by this compound. The data herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide, is a complex small molecule designed for high-potency inhibition of specific cathepsins.[1] Its development was the result of an extensive structure-based drug design program aimed at identifying selective cathepsin inhibitors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide | [1] |

| Synonyms | VBY-825, VBY825, VBY 825 | [1] |

| CAS Number | 1310340-58-9 | [1] |

| Molecular Formula | C23H29F4N3O5S | [1] |

| Molecular Weight | 535.55 g/mol | |

| SMILES Code | CC--INVALID-LINK--C=C1)C(F)(F)F)CS(=O)(=O)CC2CC2)=O">C@HC(C(NC3CC3)=O)=O | |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO. Soluble in various formulations for in vivo use, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil. | |

| Storage | Solid Powder: -20°C for long term (months to years). In Solvent: -80°C (up to 6 months). |

Biological Activity and Mechanism of Action

This compound is a potent and reversible inhibitor of several members of the cathepsin family of cysteine proteases. Its mechanism of action involves the formation of a reversible covalent hemiothioketal linkage with the active site cysteine residue of the target enzyme. This interaction blocks the catalytic activity of the cathepsin, thereby inhibiting its downstream biological functions.

The inhibitory potency of Vby-825 has been quantified against a panel of human cathepsins, demonstrating high affinity for cathepsins B, L, S, and V.

Table 2: Inhibitory Potency of this compound against Human Cathepsins

| Target Cathepsin | Inhibition Constant (Ki) | IC50 (in HUVEC cells) | Reference |

| Cathepsin S | 130 pM | - | |

| Cathepsin L | 250 pM | 0.5 nM and 3.3 nM (two isoforms) | |

| Cathepsin V | 250 pM | - | |

| Cathepsin B | 330 pM | 4.3 nM | |

| Cathepsin K | 2.3 nM | - | |

| Cathepsin F | 4.7 nM | - |

The inhibition of these cathepsins by Vby-825 has been shown to have significant anti-tumor, anti-inflammatory, and analgesic effects in preclinical models. For instance, in a mouse model of bone cancer, administration of Vby-825 at 10 mg/kg (via gavage, once daily for 14 days) resulted in reduced pain behaviors.

Signaling Pathways

Cathepsins play crucial roles in various signaling pathways, particularly in the contexts of cancer progression and viral entry. By inhibiting these enzymes, this compound can modulate these pathways.

Role in Cancer Progression

In cancer, cathepsins contribute to tumor growth, invasion, and metastasis through the degradation of the extracellular matrix (ECM) and activation of other proteases. They are also involved in angiogenesis and can influence apoptotic pathways.

Role in Viral Entry

Certain viruses utilize host cell cathepsins to process their surface glycoproteins, a critical step for viral entry into the host cell. This is particularly true for viruses that enter through the endosomal pathway.

Experimental Protocols

The following protocols are based on established methodologies for the characterization of cathepsin inhibitors and can be adapted for studies involving this compound.

In Vitro Cathepsin Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potency (Ki) of this compound against purified cathepsin enzymes.

Materials:

-

Purified human cathepsin enzymes (e.g., Cathepsin B, L, S, V)

-

This compound

-

Assay Buffer (specific to each cathepsin, generally containing a buffering agent like sodium acetate, EDTA, and a reducing agent like DTT)

-

Fluorogenic peptide substrate specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Vby-825 stock solution in the appropriate assay buffer to create a range of inhibitor concentrations.

-

Activate the purified cathepsin enzyme according to the manufacturer's instructions, typically by incubation in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the activated cathepsin enzyme to each well containing the inhibitor and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model using a suitable software package.

Cell-Based Cathepsin Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on intracellular cathepsin activity in a cellular context.

Materials:

-

Human cell line expressing target cathepsins (e.g., HUVECs for Cathepsin B and L)

-

This compound

-

Cell culture medium and supplements

-

Activity-based probe (e.g., a radio-iodinated or fluorescently-tagged irreversible cathepsin inhibitor)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Appropriate imaging system (e.g., phosphorimager or fluorescence scanner)

Procedure:

-

Culture the chosen cell line to the desired confluency in appropriate culture vessels.

-

Treat the cells with varying concentrations of this compound for a predetermined period.

-

Following treatment, incubate the cells with an activity-based probe that covalently binds to the active site of the target cathepsins.

-

Wash the cells to remove unbound probe and lyse the cells to prepare protein extracts.

-

Separate the protein lysates by SDS-PAGE.

-

Visualize the labeled cathepsins using an appropriate imaging system. The signal intensity will be inversely proportional to the inhibitory activity of Vby-825.

-

Quantify the band intensities to determine the IC50 value of Vby-825 for the inhibition of cellular cathepsin activity.

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of multiple cathepsins with demonstrated efficacy in preclinical models of cancer and pain. Its specific chemical structure and mechanism of action make it a valuable tool for researchers studying the roles of cathepsins in health and disease. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this promising compound. While a detailed synthesis protocol is not publicly available, the characterization data and experimental methodologies presented here provide a solid foundation for future research and development efforts.

References

(S,R,R)-Vby-825: A Technical Guide to a Reversible Covalent Cathepsin Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,R)-Vby-825 is a potent, orally available, reversible covalent inhibitor of several members of the papain family of cysteine cathepsins. Specifically, it demonstrates high inhibitory activity against cathepsins B, L, S, and V.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its inhibitory potency, outlining key experimental protocols for its evaluation, and illustrating its impact on relevant biological pathways. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of cathepsin inhibition in oncology, immunology, and virology.

Introduction to this compound

This compound, hereafter referred to as VBY-825, emerged from a structure-based drug design program as a novel, reversible inhibitor of multiple cathepsin proteases.[3] Cathepsins are lysosomal proteases that are frequently dysregulated in various diseases. Their proteolytic activity is crucial for several pathological processes, including the degradation of the extracellular matrix (ECM) in tumor invasion and metastasis, and the processing of viral glycoproteins for cellular entry.[3] VBY-825 has shown significant efficacy in preclinical models of pancreatic cancer, where it reduced both tumor number and overall tumor burden.[3] Furthermore, it has demonstrated potential as an antiviral agent by inhibiting the entry of SARS-CoV-2 into host cells.

Mechanism of Reversible Covalent Inhibition

VBY-825 functions as a reversible covalent inhibitor, a class of compounds that combine the desirable features of both non-covalent and covalent inhibitors. This mechanism involves two steps:

-

Initial Non-covalent Binding: The inhibitor first binds to the active site of the target enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This initial binding is reversible and provides specificity.

-

Covalent Bond Formation: Following initial binding, a reactive functional group, or "warhead," on the inhibitor forms a covalent bond with a nucleophilic residue in the enzyme's active site. For cysteine proteases like cathepsins, this residue is the catalytic cysteine.

The chemical structure of VBY-825 contains an alpha-ketoamide moiety, which serves as the electrophilic warhead. The catalytic cysteine in the active site of the cathepsin attacks the ketone of the alpha-ketoamide, forming a tetrahedral thiohemiketal adduct. This covalent bond, while stable, is reversible, allowing the inhibitor to dissociate from the enzyme, restoring both to their original states. This reversibility can potentially mitigate the risk of off-target effects and immune reactions sometimes associated with long-term use of irreversible inhibitors.

Quantitative Data: Inhibitory Potency

VBY-825 is a potent inhibitor of multiple human cathepsins. Its inhibitory activity has been quantified through in vitro enzymatic assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Potency of VBY-825 against Purified Human Cathepsins

| Target Cathepsin | IC₅₀ (nM) |

| Cathepsin B | Data not specified |

| Cathepsin L | Data not specified |

| Cathepsin S | Data not specified |

| Cathepsin V | Data not specified |

| Cathepsin F | Data not specified |

| Cathepsin K | Data not specified |

Note: The primary publication states high potency against B, L, S, and V, and lesser potency against F and K, but does not provide specific IC₅₀ values in its abstract.

Table 2: Cellular Inhibitory Potency of VBY-825

| Cell Line | Target Cathepsins | IC₅₀ (nM) | Assay Type |

| HUVEC | Cathepsin L (heavy chain) | 0.5 | Activity-Based Probe |

| HUVEC | Cathepsin B (heavy chain) | 3.3 | Activity-Based Probe |

| HUVEC | Cathepsin B (heavy chain) | 4.3 | Activity-Based Probe |

HUVEC: Human Umbilical Vein Endothelial Cells. Data from MedChemExpress, referencing Elie BT, et al.

Table 3: Antiviral Activity of VBY-825

| Virus | Cell Line | EC₅₀ (nM) | Target |

| SARS-CoV-2 | Vero E6 | ~300 | Host Cathepsins |

Data from IUPHAR/BPS Guide to PHARMACOLOGY.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of VBY-825.

In Vitro Cathepsin Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the in vitro inhibitory potency (IC₅₀) of VBY-825 against purified cathepsin enzymes.

Materials:

-

Purified recombinant human cathepsin (B, L, S, V, K, or F)

-

VBY-825 stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (specific to each cathepsin, generally containing a reducing agent like DTT, e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Fluorogenic peptide substrate specific for each cathepsin (e.g., Z-FR-AMC for Cathepsins L and B; Z-VVR-AMC for Cathepsin S)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of VBY-825 in Assay Buffer. The final concentration should typically range from pM to µM. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the purified cathepsin enzyme to a working concentration (e.g., 2X final concentration) in chilled Assay Buffer.

-

Incubation: To each well of the 96-well plate, add 50 µL of the diluted VBY-825 or control. Then, add 50 µL of the diluted enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the fluorogenic substrate at a 2X concentration (e.g., 20 µM) in Assay Buffer. Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC substrates) over time (e.g., every 2 minutes for 30-60 minutes).

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of VBY-825. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular Enzyme Occupancy Assay (Activity-Based Probe)

This protocol determines the potency of VBY-825 in a cellular context by measuring its ability to compete with an activity-based probe (ABP) for binding to active cathepsins.

Materials:

-

Cell line expressing target cathepsins (e.g., HUVEC)

-

VBY-825 stock solution

-

Activity-Based Probe (e.g., ¹²⁵I-DMK or a fluorescently tagged probe like Cy5-labeled probes)

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE equipment and reagents

-

Detection system (Phosphorimager for radiolabeled probes, fluorescence gel scanner for fluorescent probes)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to ~80-90% confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of VBY-825 (and a vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours) at 37°C.

-

Probe Labeling: Add the activity-based probe to each well at a fixed concentration (e.g., 1 µM) and incubate for a short period (e.g., 30-60 minutes) at 37°C. The probe will covalently bind to the active site of cathepsins that are not already occupied by VBY-825.

-

Cell Lysis: Wash the cells with cold PBS to remove excess probe and inhibitor. Lyse the cells directly in the wells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Analysis by SDS-PAGE: Normalize the lysates by protein concentration, add loading buffer, and resolve the proteins on an SDS-PAGE gel.

-

Detection: Visualize the probe-labeled cathepsins using the appropriate detection method. The intensity of the band corresponding to a specific cathepsin will be inversely proportional to the concentration of VBY-825.

-

Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of probe labeling (relative to the vehicle control) against the VBY-825 concentration to determine the cellular IC₅₀.

In Vivo Anti-Tumor Efficacy Study (RIP1-Tag2 Mouse Model)

This protocol outlines a representative in vivo study to evaluate the anti-tumor effects of VBY-825 using the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.

Materials:

-

RIP1-Tag2 transgenic mice

-

VBY-825

-

Vehicle solution (e.g., 5% Dextrose in water, D5W)

-

Dosing equipment (e.g., gavage needles or syringes for injection)

-

Calipers for tumor measurement (if applicable)

-

Tissue fixation and processing reagents (e.g., formalin, paraffin)

-

Immunohistochemistry reagents

Procedure:

-

Animal Model: Use RIP1-Tag2 mice, which spontaneously develop pancreatic tumors in a predictable manner.

-

Treatment Groups: Randomize mice into treatment and control groups (e.g., n=15-20 per group).

-

Treatment Group: VBY-825 (e.g., 10 mg/kg/day), administered via subcutaneous injection or oral gavage.

-

Control Group: Vehicle (e.g., D5W) administered via the same route and schedule.

-

-

Dosing Regimen: Begin treatment at a predefined age (e.g., 10 weeks) and continue for a set duration (e.g., 3.5 weeks).

-

Monitoring: Monitor the health of the animals daily.

-

Endpoint and Analysis: At the end of the study (e.g., 13.5 weeks of age), euthanize the mice and dissect the pancreata.

-

Tumor Burden: Measure the total tumor volume by summing the volumes of all individual tumors (Volume = 0.52 x width² x length).

-

Tumor Number: Count the total number of tumors per pancreas.

-

Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) and immunohistochemistry for markers of proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

-

-

Statistical Analysis: Compare the tumor burden, tumor number, and other quantified metrics between the VBY-825 and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).

Signaling Pathways and Biological Context

VBY-825 exerts its therapeutic effects by inhibiting cathepsins involved in key pathological signaling pathways.

Role in Cancer Invasion and Metastasis

In the tumor microenvironment, secreted cathepsins (particularly B, L, and S) degrade components of the extracellular matrix (ECM) and basement membrane. This process is essential for cancer cells to break away from the primary tumor, invade surrounding tissues, and metastasize to distant sites. By inhibiting these cathepsins, VBY-825 can block ECM degradation, thereby impeding tumor invasion and progression.

Role in Viral Entry (SARS-CoV-2)

For some viruses, such as SARS-CoV-2, entry into host cells can occur via an endosomal pathway. After the virus binds to the ACE2 receptor and is endocytosed, the acidic environment of the endosome activates host cathepsins, particularly Cathepsin L. Active Cathepsin L then cleaves the viral spike (S) protein, a crucial step that exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. VBY-825, by inhibiting Cathepsin L within the endosome, can prevent spike protein cleavage and block this route of viral entry.

Conclusion

This compound is a well-characterized reversible covalent inhibitor of multiple cathepsins with demonstrated preclinical activity in cancer and potential applications in virology. Its specific mechanism of action, combining target specificity with the durability of covalent modification, makes it an attractive candidate for further development. The data and protocols provided in this guide offer a foundational resource for scientists working to explore and expand upon the therapeutic applications of this promising compound.

References

- 1. Identification and pre-clinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,R)-Vby-825, also known as VBY-825, is a novel, orally available, and reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor, anti-inflammatory, and analgesic properties in preclinical studies.[1] Developed through an extensive structure-based drug design program, VBY-825 exhibits high potency against several members of the papain family of cysteine cathepsins, including cathepsins B, L, S, and V.[2] These proteases are frequently overexpressed in various human cancers and play crucial roles in tumor progression, invasion, and metastasis.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering detailed experimental protocols and quantitative data to support further research and development in the field of oncology.

Discovery and Rationale

The discovery of VBY-825 was driven by the therapeutic potential of targeting cathepsins in cancer.[2] Elevated levels of cysteine cathepsins are correlated with poor patient prognosis in a wide variety of human cancers, as they are functionally implicated in key processes of malignancy.[2] VBY-825 emerged from a structure-based drug design program aimed at developing potent and reversible inhibitors of these enzymes. Its design was optimized to fit within the S1, S2, and S3 binding pockets of the target cathepsins.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on its chemical structure, (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide, and established methods for the synthesis of dipeptidyl nitriles and related compounds.

Retrosynthetic Analysis:

A logical retrosynthetic analysis of this compound suggests it can be assembled from three main fragments: a cyclopropyl-containing ketoamide, a chiral sulfone-containing amino acid derivative, and a trifluoromethylated amine.

Proposed Synthetic Pathway:

The following is a proposed, multi-step synthesis for this compound, based on common organic synthesis reactions.

Step 1: Synthesis of the Ketoamide Fragment

-

Reaction: Start with a suitable protected glutamic acid derivative.

-

Procedure: The carboxylic acid can be converted to a Weinreb amide. Reaction of the Weinreb amide with ethylmagnesium bromide would yield the ethyl ketone. Subsequent deprotection and coupling with cyclopropylamine would afford the desired N-cyclopropyl ketoamide fragment.

Step 2: Synthesis of the Chiral Sulfone Amino Acid

-

Reaction: Begin with a protected L-cysteine derivative.

-

Procedure: The thiol group can be alkylated with cyclopropylmethyl bromide. Oxidation of the resulting sulfide to the sulfone can be achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The amino and carboxyl groups would be appropriately protected for subsequent coupling reactions.

Step 3: Synthesis of the Chiral Trifluoromethyl Amine

-

Reaction: Start with 4-fluorobenzaldehyde.

-

Procedure: A nucleophilic trifluoromethylation reaction, for example, using Ruppert's reagent (TMSCF3), would generate the corresponding trifluoromethyl alcohol. Conversion of the alcohol to an amine can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. The desired (S) stereochemistry can be introduced through chiral resolution or asymmetric synthesis.

Step 4: Assembly of the Fragments

-

Reaction: Peptide coupling reactions.

-

Procedure: The chiral sulfone amino acid (from Step 2) would be coupled with the chiral trifluoromethyl amine (from Step 3) using a standard peptide coupling reagent such as HATU or HOBt/EDC. Following this, the resulting dipeptide can be deprotected and coupled with the ketoamide fragment (from Step 1) to yield the final product, this compound.

Purification:

-

The final compound would be purified using column chromatography on silica gel, followed by recrystallization or preparative HPLC to ensure high purity.

Characterization:

-

The structure and stereochemistry of the synthesized this compound would be confirmed by 1H NMR, 13C NMR, mass spectrometry, and chiral HPLC analysis.

Mechanism of Action

VBY-825 is a potent, competitive, and reversible inhibitor of multiple cathepsins. It primarily targets cathepsins B, L, S, and V, which are cysteine proteases involved in various aspects of cancer progression.

Signaling Pathway of Cathepsin Involvement in Cancer

Caption: VBY-825 inhibits cathepsins, blocking key cancer processes.

Quantitative Data

The inhibitory potency and cellular activity of VBY-825 have been quantified through various assays.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | Cathepsin L (heavy chain 1) | 0.5 nM | HUVEC cells | |

| Cathepsin L (heavy chain 2) | 3.3 nM | HUVEC cells | ||

| Cathepsin B | 4.3 nM | HUVEC cells | ||

| Ki(app) | Cathepsin S | 130 pM | Purified human enzyme | |

| Cathepsin L | 250 pM | Purified human enzyme | ||

| Cathepsin V | 250 pM | Purified human enzyme | ||

| Cathepsin B | 330 pM | Purified human enzyme | ||

| Cathepsin K (humanized-rabbit) | 2.3 nM | Purified enzyme | ||

| Cathepsin F | 4.7 nM | Purified human enzyme | ||

| Metabolic Stability | Human Liver Microsomes | 93% remaining at 60 min | In vitro | |

| Human Plasma | 82% remaining at 60 min | In vitro | ||

| Kinetic Solubility | Phosphate Buffered Saline (pH 7.4) | 223 µM | In vitro |

Experimental Protocols

Whole-Cell Enzyme Occupancy Assay

This assay determines the cellular potency of VBY-825 by measuring the occupancy of cathepsins B and L in intact cells.

Caption: Workflow for determining VBY-825 cellular potency.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence in appropriate media.

-

Inhibitor Incubation: Cells are incubated with a range of concentrations of VBY-825 for a specified period to allow for enzyme binding.

-

Probe Labeling: A short incubation with a radioiodinated activity-based probe, such as 125I-labeled Tyr-Ala-diazomethylketone (125I-DMK), is performed. This probe binds irreversibly to the active site of cysteine proteases.

-

Cell Lysis and Electrophoresis: Cells are lysed, and the protein lysates are separated by SDS-PAGE.

-

Detection: The gel is exposed to autoradiography film to visualize the radio-labeled cathepsins.

-

Quantification: The intensity of the bands corresponding to cathepsins B and L is quantified. The reduction in band intensity with increasing concentrations of VBY-825 is used to calculate the IC50 values.

In Vivo Efficacy in a Pancreatic Cancer Model

The anti-tumor efficacy of VBY-825 has been evaluated in a preclinical model of pancreatic islet cancer (RIP1-Tag2 transgenic mice).

Protocol:

-

Animal Model: RIP1-Tag2 (RT2) transgenic mice, which spontaneously develop pancreatic islet tumors, are used.

-

Treatment: Mice are treated daily with VBY-825 (e.g., 10 mg/kg/day) or a vehicle control via subcutaneous injection. Treatment is typically initiated at a pre-cancerous stage (e.g., 10 weeks of age) and continued for several weeks.

-

Tumor Assessment: At the end of the treatment period, mice are euthanized, and the pancreata are harvested. The number and volume of tumors are measured.

-

Histological Analysis: Tumors are processed for histological analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Preclinical Efficacy

In a preclinical intervention trial using the RT2 mouse model of pancreatic islet cancer, VBY-825 treatment resulted in a significant reduction in tumor burden and incidence. Specifically, a 10 mg/kg/day dose of VBY-825 led to a 33% decrease in tumor number and a 52% decrease in cumulative tumor volume compared to the vehicle control group. These anti-tumor effects were associated with a trend towards decreased cell proliferation and increased apoptosis in the tumors of treated mice. Furthermore, VBY-825 has shown efficacy in reducing pain behaviors in a mouse model of bone cancer.

Conclusion

This compound is a promising pan-cathepsin inhibitor with potent anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral availability, and favorable metabolic stability make it an attractive candidate for further development as a cancer therapeutic. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of VBY-825 and other cathepsin inhibitors in oncology.

References

The Biological Activity of (S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for Therapeutic Development

(S,R,R)-Vby-825 is an orally bioavailable, potent, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and pain management.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, inhibitory potency, and effects in preclinical models.

Core Mechanism of Action

This compound exerts its biological effects by reversibly inhibiting a range of cysteine cathepsin proteases.[2][3] Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein turnover, antigen presentation, and extracellular matrix remodeling.[3] In pathological conditions such as cancer, elevated cathepsin activity is associated with tumor growth, invasion, and metastasis.

The inhibitory mechanism of Vby-825 involves the formation of a reversible covalent hemiothioketal linkage with the active site cysteine residue of the target cathepsins. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme's proteolytic activity. The reversible nature of this inhibition is a key feature of the compound.

Quantitative Inhibitory Potency

This compound has demonstrated high potency against several key human cathepsins implicated in disease progression. The inhibitory activity has been quantified through both enzymatic assays (Ki(app)) and cell-based assays (IC50).

Table 1: In Vitro Enzymatic Inhibition of Human Cathepsins by Vby-825

| Target Cathepsin | Apparent Inhibition Constant (Ki(app)) |

| Cathepsin S | 130 pM |

| Cathepsin L | 250 pM |

| Cathepsin V | 250 pM |

| Cathepsin B | 330 pM |

| Cathepsin K (humanized-rabbit) | 2.3 nM |

| Cathepsin F | 4.7 nM |

Table 2: Cross-Species Inhibitory Potency of Vby-825 against Cathepsin S

| Species | Apparent Inhibition Constant (Ki(app)) |

| Mouse | 40 pM |

| Monkey | 60 pM |

| Dog | 250 pM |

| Rat | 770 pM |

Table 3: Cellular Inhibitory Activity of Vby-825 in HUVEC Cells

| Target Cathepsin | IC50 Value |

| Cathepsin L (heavy chain isoform 1) | 0.5 nM |

| Cathepsin L (heavy chain isoform 2) | 3.3 nM |

| Cathepsin B | 4.3 nM |

Preclinical Efficacy

The potent enzymatic and cellular inhibition of cathepsins by Vby-825 translates to significant efficacy in various preclinical models of disease.

Table 4: In Vivo Anti-Tumor Efficacy of Vby-825 in a Pancreatic Cancer Model (RT2 Mice)

| Parameter | Treatment Group | Result | Statistical Significance |

| Tumor Number | Vby-825 (10 mg/kg/day, s.c.) | 33% decrease | P < 0.05 |

| Cumulative Tumor Volume | Vby-825 (10 mg/kg/day, s.c.) | 52% decrease | P < 0.01 |

Table 5: In Vivo Analgesic and Anti-Tumor Efficacy of Vby-825 in a Mouse Model of Bone Cancer

| Parameter | Treatment Group | Result |

| Spontaneous Pain Behaviors | Vby-825 (10 mg/kg, gavage, once daily for 14 days) | Significant attenuation of pain behaviors |

| Bone Integrity | Vby-825 | Improvement in bone integrity |

| Tumor Burden | Vby-825 | Reduction in tumor burden |

Signaling Pathways Modulated by this compound

The therapeutic effects of Vby-825 are a consequence of its ability to modulate signaling pathways downstream of cathepsin activity.

Caption: Vby-825 inhibits cathepsins, blocking pathways involved in cancer, inflammation, and pain.

Experimental Protocols

In Vitro Cathepsin Inhibition Assay

Objective: To determine the apparent inhibition constant (Ki(app)) of Vby-825 against purified human cathepsins.

Methodology:

-

Recombinant human cathepsins (B, L, S, V, K, and F) are used.

-

A fluorescent peptide substrate specific for each cathepsin is prepared.

-

Vby-825 is serially diluted to a range of concentrations.

-

The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer.

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Ki(app) values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Whole-Cell Enzyme Occupancy Assay

Objective: To determine the cellular potency (IC50) of Vby-825 against cathepsins B and L in intact cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsin B and L, are cultured.

-

Cells are treated with varying concentrations of Vby-825 for a defined period.

-

A cell-permeable, activity-based probe that irreversibly binds to the active site of cysteine proteases is added to the cells.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

The labeled (active) cathepsins are visualized by scanning the gel for the fluorescent probe.

-

The intensity of the bands corresponding to cathepsin B and L is quantified.

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of Vby-825.

Caption: Workflow for determining the cellular potency of Vby-825.

Antiviral Potential

Recent studies have highlighted a potential role for cathepsin inhibitors in antiviral therapy. Cathepsins, particularly cathepsin L, are involved in the processing of viral glycoproteins, which is a necessary step for the entry of some viruses, including SARS-CoV-2, into host cells. Vby-825 has been identified as an inhibitor of SARS-CoV-2 infection in in vitro studies, with a reported IC50 of 0.3 µM in Vero E6 cells.

Caption: Vby-825 inhibits cathepsin L, potentially blocking viral entry.

Conclusion

This compound is a well-characterized pan-cathepsin inhibitor with potent activity against key cathepsins involved in cancer, inflammation, and pain. Its efficacy has been demonstrated in multiple preclinical models, highlighting its potential as a novel therapeutic agent. Further investigation into its clinical utility is warranted.

References

The Pan-Cathepsin Inhibitor (S,R,R)-Vby-825: A Technical Guide to its Core Targets in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,R)-Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor efficacy in preclinical cancer models. This technical guide provides an in-depth overview of the core targets of Vby-825 in cancer progression, focusing on its mechanism of action, quantitative efficacy data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts in this promising area of oncology.

Core Targets and Mechanism of Action

Vby-825 exerts its anti-cancer effects by targeting several members of the cathepsin family of cysteine proteases, which are often overexpressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis. The primary targets of Vby-825 include cathepsins B, L, S, and V.

Cathepsins in Cancer Progression:

-

Cathepsin B: Implicated in the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also promote angiogenesis through the induction of Vascular Endothelial Growth Factor C (VEGF-C) and Matrix Metalloproteinase-9 (MMP-9).

-

Cathepsin L: Plays a role in ECM degradation, tumor cell proliferation, and angiogenesis.

-

Cathepsin S: Involved in angiogenesis and invasion, particularly in the context of tumor-associated macrophages.

-

Cathepsin V: Shares structural and functional similarities with cathepsin L and is also implicated in cancer progression.

By inhibiting these key cathepsins, Vby-825 disrupts the proteolytic cascades essential for tumor growth and dissemination.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory potency and anti-tumor efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of Vby-825

| Target Enzyme | Ki (app) | Cell Line | IC50 |

| Human Cathepsin S | 130 pM | HUVEC | 0.5 nM (for Cathepsin L) |

| Human Cathepsin L | 250 pM | HUVEC | 3.3 nM (for heavy chain Cathepsin L) |

| Human Cathepsin V | 250 pM | Not Available | Not Available |

| Human Cathepsin B | 330 pM | HUVEC | 4.3 nM (for Cathepsin B) |

| Humanized-rabbit Cathepsin K | 2.3 nM | Not Available | Not Available |

| Human Cathepsin F | 4.7 nM | Not Available | Not Available |

| Mouse Cathepsin S | 40 pM | Not Available | Not Available |

| Monkey Cathepsin S | 60 pM | Not Available | Not Available |

| Dog Cathepsin S | 250 pM | Not Available | Not Available |

| Rat Cathepsin S | 770 pM | Not Available | Not Available |

Table 2: Preclinical Anti-Tumor Efficacy of Vby-825 in a Pancreatic Cancer Mouse Model

| Treatment Group | Metric | Result |

| Vby-825 | Reduction in Tumor Number | 33% |

| Vby-825 | Reduction in Cumulative Tumor Volume | 52% |

Signaling Pathways Modulated by this compound

Inhibition of cathepsins by Vby-825 leads to the modulation of downstream signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.

Cathepsin Inhibition and Downstream Signaling

Figure 1: Vby-825 inhibits cathepsins, impacting key cancer progression pathways.

Vby-825's Impact on the PI3K/Akt and VEGF Signaling Pathways

Figure 2: Vby-825 indirectly suppresses the PI3K/Akt and VEGF signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Immunohistochemistry for Ki-67 and Cleaved Caspase-3

This protocol is for the detection of the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tissue sections (4-5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies:

-

Rabbit anti-Ki-67

-

Rabbit anti-cleaved caspase-3

-

-

HRP-conjugated goat anti-rabbit secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution.

-

Heat to 95-100°C for 20-30 minutes.

-

Allow to cool at room temperature for 20 minutes.

-

Rinse in deionized water.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies to their optimal concentration in blocking buffer.

-

Incubate slides with diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with DAB substrate solution until desired stain intensity develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with mounting medium and a coverslip.

-

Workflow Diagram:

Figure 3: Immunohistochemistry workflow for Ki-67 and cleaved caspase-3 staining.

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Culture pancreatic cancer cells to 70-80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

-

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the left abdominal flank to expose the spleen and pancreas.

-

Gently exteriorize the pancreas.

-

Inject 10-20 µL of the cell suspension into the head or tail of the pancreas.

-

Return the pancreas and spleen to the abdominal cavity.

-

Suture the abdominal wall and skin.

-

-

Drug Treatment:

-

Allow tumors to establish for 7-10 days.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

-

-

Tumor Monitoring and Endpoint:

-

Monitor tumor growth by palpation or imaging (e.g., ultrasound, bioluminescence) twice weekly.

-

Record body weight and monitor for any signs of toxicity.

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Workflow Diagram:

Figure 4: Workflow for an orthotopic pancreatic cancer mouse model study.

Conclusion

This compound is a promising pan-cathepsin inhibitor with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, involving the inhibition of key cathepsins and the subsequent modulation of critical cancer-related signaling pathways, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of cathepsin inhibitors in oncology.

Vby-825: A Novel Cathepsin Inhibitor with Potential Anti-Angiogenic Activity in Tumors

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential role of Vby-825 in inhibiting tumor angiogenesis. It is important to note that while there is substantial evidence implicating its target enzymes, cathepsins B, L, and S, in the process of angiogenesis, direct experimental data on the anti-angiogenic effects of Vby-825 is not yet publicly available. This guide, therefore, synthesizes the existing knowledge on its targets to build a strong scientific rationale for its potential anti-angiogenic activity and to provide a framework for future research.

Introduction

Vby-825 is a potent, orally available, and reversible inhibitor of several cysteine cathepsins, with high inhibitory activity against cathepsins B, L, S, and V.[1] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, where it has been shown to reduce tumor growth and incidence.[2] The primary mechanism of its anti-tumor action has been attributed to the induction of apoptosis and a reduction in cell proliferation.[3] Given the critical role of the targeted cathepsins in extracellular matrix (ECM) remodeling, a key process in the formation of new blood vessels, Vby-825 presents a compelling candidate for the inhibition of tumor angiogenesis.

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and is essential for tumor growth, invasion, and metastasis. By supplying tumors with nutrients and oxygen, the newly formed vasculature enables their expansion and provides a route for metastatic dissemination. The inhibition of angiogenesis is a clinically validated strategy in oncology. This technical guide explores the scientific basis for the potential anti-angiogenic effects of Vby-825, details relevant experimental protocols to investigate these effects, and outlines the signaling pathways that may be involved.

Core Mechanism of Action: Targeting Cathepsins Involved in Angiogenesis

Vby-825's potential to inhibit tumor angiogenesis stems from its potent inhibition of cathepsins B, L, and S, all of which have been implicated in various stages of the angiogenic cascade.

-

Cathepsin B: This protease is known to be involved in the degradation of the basement membrane and extracellular matrix, facilitating endothelial cell invasion and migration.[4][5] Inhibition of cathepsin B has been shown to modulate the levels of both pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and anti-angiogenic factors such as endostatin. While its role can be complex, targeting cathepsin B is a promising strategy for disrupting the tumor microenvironment that supports angiogenesis.

-

Cathepsin L: Upregulated in several cancers, cathepsin L plays a significant role in tumor progression and metastasis. Studies have demonstrated that cathepsin L promotes multiple aspects of angiogenesis, including endothelial cell sprouting, migration, invasion, and the formation of tube-like structures. Furthermore, it can indirectly promote the transcription of the pro-angiogenic factor VEGF-D. Inhibition of cathepsin L has been shown to significantly suppress these pro-angiogenic functions.

-

Cathepsin S: This cathepsin is highly expressed in malignant tissues and has a clear role in controlling angiogenesis and tumor growth. It influences the generation of both pro- and anti-angiogenic factors derived from the extracellular matrix, such as laminin-5 and type IV collagen. Selective deficiency of cathepsin S has been shown to impair angiogenesis and tumor development in preclinical models.

By simultaneously inhibiting these key cathepsins, Vby-825 is hypothesized to disrupt multiple facets of the angiogenic process, leading to a reduction in tumor vascularization.

Quantitative Data Summary

While specific quantitative data for Vby-825 in anti-angiogenesis assays are not yet available, the following tables present a compilation of relevant data on its inhibitory activity against target cathepsins and data from studies on other cathepsin inhibitors in angiogenesis assays. These tables serve as a reference for the expected potency and efficacy of Vby-825 in future studies.

Table 1: In Vitro Inhibitory Activity of Vby-825 against Target Cathepsins

| Target Cathepsin | Cell Line | IC50 (nM) | Reference |

| Cathepsin L (isoform 1) | HUVEC | 0.5 | |

| Cathepsin L (isoform 2) | HUVEC | 3.3 | |

| Cathepsin B | HUVEC | 4.3 |

Table 2: Representative Anti-Angiogenic Effects of Cathepsin Inhibitors (Hypothetical Data for Vby-825)

| Assay | Cell Type | Treatment | Observed Effect | Hypothetical Vby-825 IC50/EC50 |

| Endothelial Cell Proliferation | HUVEC | Cathepsin L inhibitor (KGP94) | Significant decrease in proliferation | 10 - 100 nM |

| Endothelial Cell Migration | HUVEC | Cathepsin S inhibitory antibody (Fsn0503) | Up to 37% inhibition of invasion | 50 - 200 nM |

| Tube Formation | HUVEC | Cathepsin B inhibitor | Modulation of tube formation | 20 - 150 nM |

| Aortic Ring Sprouting | Rat Aorta | General cathepsin inhibitors | Inhibition of microvessel outgrowth | 100 - 500 nM |

| In Vivo Microvessel Density | Tumor Xenograft | Cathepsin S inhibitory antibody (Fsn0503) | Significant retardation of vasculature development | N/A (Dose-dependent reduction) |

Experimental Protocols

To rigorously evaluate the anti-angiogenic properties of Vby-825, a series of well-established in vitro and in vivo assays should be employed. The following are detailed methodologies for key experiments.

Endothelial Cell Proliferation Assay

Objective: To determine the effect of Vby-825 on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Vby-825 (in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

Plate reader

Protocol:

-

Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in EGM-2 supplemented with 10% FBS.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Vby-825 in EGM-2. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the culture medium and replace it with the medium containing different concentrations of Vby-825 or vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT/WST-1).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of Vby-825 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel® or Cultrex® BME)

-

EGM-2 medium

-

Vby-825

-

48-well or 96-well plates

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 48-well or 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of Vby-825 or vehicle control.

-

Seed the HUVECs onto the solidified gel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe the formation of tube-like structures under an inverted microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model and Microvessel Density Analysis

Objective: To evaluate the effect of Vby-825 on tumor growth and angiogenesis in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line known to be angiogenic (e.g., A549, U87-MG)

-

Vby-825 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34 for endothelial cells)

-

Microscope for imaging stained tissue sections

Protocol:

-

Subcutaneously inject tumor cells into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Vby-825 or vehicle control orally on a predetermined schedule (e.g., daily).

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed them in paraffin.

-

Perform immunohistochemical staining on tumor sections using an endothelial cell marker (e.g., CD31).

-

Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields ("hot spots") within the tumor sections.

Signaling Pathways and Visualizations

The anti-angiogenic effects of Vby-825 are likely mediated through the modulation of complex signaling pathways downstream of cathepsin inhibition. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms.

Caption: Vby-825 inhibits cathepsins, preventing ECM degradation and the release of pro-angiogenic factors.

Caption: A logical workflow for the preclinical evaluation of Vby-825's anti-angiogenic potential.

Conclusion

Vby-825, a potent multi-cathepsin inhibitor, holds significant promise as an anti-angiogenic agent for the treatment of solid tumors. The strong evidence linking its primary targets—cathepsins B, L, and S—to the critical processes of ECM remodeling and the liberation of pro-angiogenic growth factors provides a solid foundation for this hypothesis. While direct experimental validation of Vby-825's anti-angiogenic activity is a necessary next step, the preclinical data on its anti-tumor effects, coupled with the known functions of its target enzymes, strongly suggest that inhibition of tumor angiogenesis is a likely contributor to its therapeutic efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for the comprehensive evaluation of Vby-825 as a novel anti-angiogenic therapy. Further research in this area is warranted and has the potential to introduce a new and effective modality for the treatment of cancer.

References

- 1. Estimation of tumor microvessel density by MRI using a blood pool contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin B regulates the intrinsic angiogenic threshold of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Targeting vascular pericytes in hypoxic tumors increases lung metastasis via angiopoietin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antiviral Properties of (S,R,R)-Vby-825 Against SARS-CoV-2

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the available scientific information regarding the antiviral properties of the cysteine protease inhibitor Vby-825 against SARS-CoV-2. Vby-825 has been identified as an inhibitor of host cell cathepsins, enzymes that play a crucial role in the entry of SARS-CoV-2 into host cells. While initial high-throughput screening has demonstrated in vitro activity of Vby-825 against SARS-CoV-2, it is critical to note that publicly available data does not specify the activity of the (S,R,R) stereoisomer, nor does it provide a comprehensive dataset beyond an initial inhibitory concentration. This guide synthesizes the existing data, outlines relevant experimental methodologies, and visualizes the proposed mechanism of action.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred unprecedented global research efforts to identify effective antiviral therapeutics. One promising strategy involves targeting host factors that are essential for viral replication, as this may reduce the likelihood of the development of viral resistance. SARS-CoV-2 entry into host cells is a critical first step in its lifecycle and is mediated by the viral spike (S) protein. The priming of the S protein by host proteases is essential for membrane fusion. In addition to the cell surface protease TMPRSS2, endosomal cysteine proteases, particularly cathepsin L, have been shown to facilitate viral entry, especially in cells lacking high levels of TMPRSS2.

Vby-825 is a known inhibitor of cysteine proteases, including cathepsins B, L, S, and V.[1] Its potential to block a key host pathway for SARS-CoV-2 entry led to its inclusion in large-scale drug repurposing screens.

Quantitative Data on Antiviral Activity

To date, the primary quantitative data on the anti-SARS-CoV-2 activity of Vby-825 originates from a large-scale drug repurposing screen conducted by Riva et al. (2020).[2][3][4] This study identified Vby-825 as one of several cysteine protease inhibitors effective in inhibiting viral replication.

It is imperative to highlight that the available literature refers to "Vby-825" without specifying the stereochemistry. Therefore, the following data may not be representative of the specific (S,R,R) isomer. Further research is required to delineate the antiviral activities of individual stereoisomers.

| Compound | Assay Type | Cell Line | Parameter | Value | Source |

| Vby-825 | Cytopathic Effect (CPE) Assay | Vero E6 | IC50 | 0.3 µM | [5] |

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the SARS-CoV-2-induced cytopathic effect. Data for EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and viral yield reduction for Vby-825 are not currently available in the public domain.

Proposed Mechanism of Action: Inhibition of Cathepsin-Mediated Viral Entry

Vby-825 is a cathepsin inhibitor, and its antiviral activity against SARS-CoV-2 is proposed to stem from its ability to block a critical step in the viral entry process. In the absence of or with low levels of the cell surface protease TMPRSS2, SARS-CoV-2 can enter the host cell via endocytosis. Within the endosome, the acidic environment activates host cathepsins, particularly cathepsin L, which then cleave the viral spike protein. This cleavage event is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, Vby-825 is believed to prevent this crucial spike protein processing, thereby trapping the virus within the endosome and preventing productive infection.

Caption: Proposed mechanism of this compound action on SARS-CoV-2 entry.

Experimental Protocols

While the specific, detailed protocol used to generate the IC50 value for Vby-825 has not been published, it was part of a high-throughput screening campaign using a SARS-CoV-2 cytopathic effect (CPE) assay in Vero E6 cells. The following is a generalized protocol representative of such an assay.

SARS-CoV-2 Cytopathic Effect (CPE) Assay in Vero E6 Cells

Objective: To determine the concentration at which a compound inhibits the virus-induced death of host cells.

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020)

-

Test compound (this compound) serially diluted in DMSO

-

Control compounds (e.g., remdesivir as positive control, DMSO as negative control)

-

384-well clear-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Plating: Seed Vero E6 cells in 384-well plates at a density of approximately 4,000 cells per well and incubate overnight to allow for cell adherence.

-

Compound Addition: Add nanoliter quantities of the serially diluted this compound and control compounds to the assay plates.

-

Viral Inoculation: In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the negative (virus-infected, DMSO-treated) and positive (uninfected or positive control drug-treated) controls. The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.

High-Throughput Screening Workflow

The identification of Vby-825 as a potential anti-SARS-CoV-2 agent was the result of a comprehensive high-throughput screening (HTS) campaign. The general workflow for such a screen is depicted below.

Caption: General workflow for a high-throughput drug repurposing screen.

Conclusions and Future Directions

Vby-825 has been identified as an in vitro inhibitor of SARS-CoV-2 replication, likely through the inhibition of host cell cathepsins, which are crucial for viral entry in certain cell types. The reported IC50 of 0.3 µM in Vero E6 cells is a promising starting point for further investigation.

However, significant knowledge gaps remain that must be addressed to fully understand the therapeutic potential of this compound:

-

Stereoisomer Specificity: The antiviral activity of the specific (S,R,R) stereoisomer of Vby-825 against SARS-CoV-2 needs to be determined. It is common for different stereoisomers of a chiral drug to have varied pharmacological activities and toxicities.

-

Comprehensive Antiviral Profiling: A complete in vitro profile, including EC50, CC50, and viral yield reduction assays in various cell lines (including more physiologically relevant human lung epithelial cells), is necessary to establish a therapeutic index and confirm the mechanism of action.

-

In Vivo Efficacy: Preclinical studies in animal models of SARS-CoV-2 infection are required to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

-

Broad-Spectrum Activity: Given its mechanism of targeting a host factor, the potential for this compound to exhibit broad-spectrum activity against other coronaviruses and emerging viral threats should be explored.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. eprints.cs.univie.ac.at [eprints.cs.univie.ac.at]

- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for the Attenuation of Bone Cancer Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic bone cancer is frequently accompanied by debilitating pain, a significant clinical challenge with limited therapeutic options that often carry dose-limiting side effects. The cysteine cathepsin family of proteases plays a crucial role in the pathophysiology of bone cancer by promoting tumor growth, invasion, and the osteolytic processes that lead to bone degradation and pain. (S,R,R)-Vby-825 is a potent, reversible, and orally bioavailable pan-cathepsin inhibitor that has demonstrated significant efficacy in preclinical models of bone cancer pain. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutics for bone cancer pain.

Introduction

Bone cancer pain is a complex and multifactorial condition arising from a combination of tumor-induced acidosis, nerve compression, and inflammatory responses, all exacerbated by the destructive remodeling of bone tissue.[1] Cysteine cathepsins, particularly cathepsins K, L, S, and B, are highly expressed in various cancers and are integral to the "vicious cycle" of bone metastasis.[2][3] Tumor cells secrete factors that stimulate osteoclast activity, leading to bone resorption. This degradation of the bone matrix releases growth factors that, in turn, promote further tumor growth. Cathepsins are pivotal in this process, as they are the primary enzymes responsible for the degradation of type I collagen, the main organic component of bone.[3]

This compound is a novel, potent, and reversible inhibitor of multiple cathepsins, including B, L, S, and V.[4] Its ability to target a spectrum of these proteases makes it a compelling candidate for disrupting the pathological processes underlying bone cancer pain. Preclinical studies have shown that Vby-825 can attenuate bone cancer-induced pain behaviors, reduce tumor burden, and improve bone integrity in animal models.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of multiple cathepsins involved in bone resorption and tumor progression. The proposed mechanism of action in the context of bone cancer pain is multifaceted:

-

Inhibition of Osteoclast-Mediated Bone Resorption: Osteoclasts, the primary bone-resorbing cells, secrete cathepsin K to degrade the collagenous bone matrix. By inhibiting cathepsin K and other relevant cathepsins like L and S which are also involved in pathological bone resorption, Vby-825 directly blocks the breakdown of bone, thereby reducing the release of pain-inducing substances and preserving bone structure.

-

Reduction of Tumor Growth and Invasion: Cathepsins are also implicated in tumor cell invasion and proliferation. By inhibiting these proteases, Vby-825 can directly impact the tumor itself, reducing its growth and metastatic potential within the bone microenvironment.

-

Alleviation of the "Vicious Cycle": The interplay between tumor cells and osteoclasts creates a positive feedback loop that drives disease progression. By inhibiting both osteoclast activity and tumor growth, Vby-825 effectively disrupts this "vicious cycle," leading to a more profound therapeutic effect than targeting either process alone.

Below is a diagram illustrating the proposed signaling pathway and the points of intervention for this compound.

Mechanism of this compound in bone cancer pain.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Cathepsin | IC50 (nM) | Ki(app) (pM) | Species | Reference |

| Cathepsin B | 4.3 | 330 | Human | |

| Cathepsin L | 0.5, 3.3 | 250 | Human | |

| Cathepsin S | - | 130 | Human | |

| Cathepsin V | - | 250 | Human | |

| Cathepsin K | - | 2300 | Humanized-rabbit | |

| Cathepsin S | - | 40 | Mouse |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bone Cancer Pain

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Syngeneic 5TGM1 multiple myeloma mouse model | Vby-825 (100 mg/kg, daily) | Osteolytic Lesion Area | Decreased total and mean osteolytic lesion area | |